molecular formula C16H13Cl2N3O2S B12183178 3,5-dichloro-4-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide

3,5-dichloro-4-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B12183178
M. Wt: 382.3 g/mol
InChI Key: CFEBHMIHARURDD-UHFFFAOYSA-N
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Description

3,5-dichloro-4-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with dichloro, methoxy, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Thiophene Substitution: The thiophene moiety is introduced via a nucleophilic substitution reaction.

    Benzamide Formation: The final step involves the coupling of the pyrazole-thiophene intermediate with 3,5-dichloro-4-methoxybenzoic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene moieties.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines and thiols are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole and thiophene moieties makes it a candidate for drug development.

Medicine

Medicinally, this compound and its derivatives are studied for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them valuable in drug discovery.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-4-methoxy-N-(1H-pyrazol-5-yl)benzamide
  • 3,5-dichloro-4-methoxy-N-(thiophen-2-ylmethyl)benzamide
  • 4-methoxy-N-(1H-pyrazol-5-yl)benzamide

Uniqueness

The uniqueness of 3,5-dichloro-4-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide lies in its combined structural features. The presence of both the pyrazole and thiophene moieties, along with the dichloro and methoxy substitutions, provides a distinct chemical profile that can lead to unique reactivity and biological activity.

Properties

Molecular Formula

C16H13Cl2N3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

3,5-dichloro-4-methoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C16H13Cl2N3O2S/c1-23-15-12(17)7-10(8-13(15)18)16(22)20-14-4-5-19-21(14)9-11-3-2-6-24-11/h2-8H,9H2,1H3,(H,20,22)

InChI Key

CFEBHMIHARURDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=NN2CC3=CC=CS3)Cl

Origin of Product

United States

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